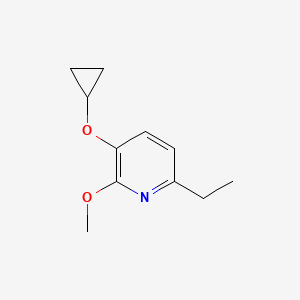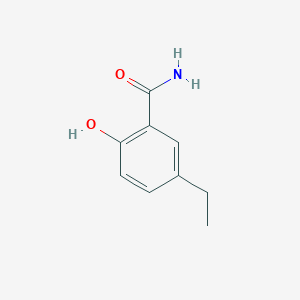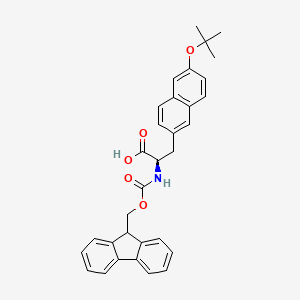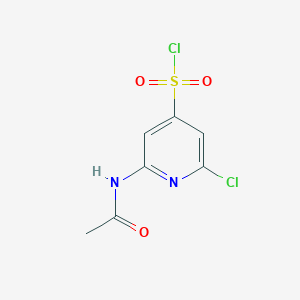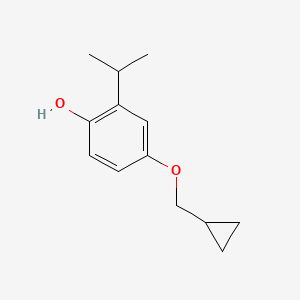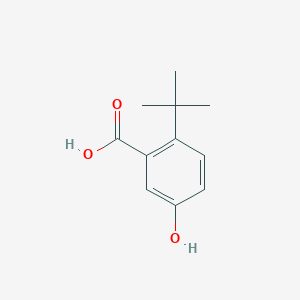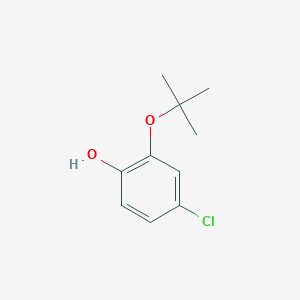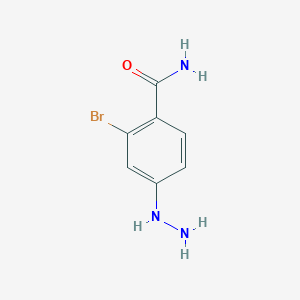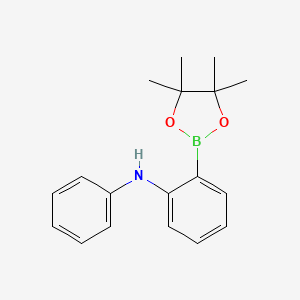
6-(Acetoxy)pyridine-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Acetoxy)pyridine-2-boronic acid pinacol ester is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the acetoxy group and the pinacol ester moiety enhances its stability and reactivity, making it a versatile reagent in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetoxy)pyridine-2-boronic acid pinacol ester typically involves the reaction of 6-acetoxypyridine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 6-acetoxypyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-(Acetoxy)pyridine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Protodeboronation: Reagents such as methanol or water, often in the presence of a base like sodium hydroxide.
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the halide used.
Protodeboronation: The major product is the corresponding pyridine derivative without the boronic ester group.
Scientific Research Applications
6-(Acetoxy)pyridine-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Acetoxy)pyridine-2-boronic acid pinacol ester primarily involves its role as a boron-containing reagent in various chemical reactions. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The acetoxy group and pinacol ester moiety enhance the stability and reactivity of the compound, facilitating efficient transmetalation and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2-boronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
- 6-Quinolineboronic acid pinacol ester
Uniqueness
6-(Acetoxy)pyridine-2-boronic acid pinacol ester is unique due to the presence of the acetoxy group, which enhances its reactivity and stability compared to other boronic esters. This makes it particularly valuable in Suzuki–Miyaura coupling reactions, where high reactivity and stability are crucial for efficient synthesis .
Properties
Molecular Formula |
C13H18BNO4 |
|---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl] acetate |
InChI |
InChI=1S/C13H18BNO4/c1-9(16)17-11-8-6-7-10(15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
InChI Key |
BNRBAUQSBLEOTM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


